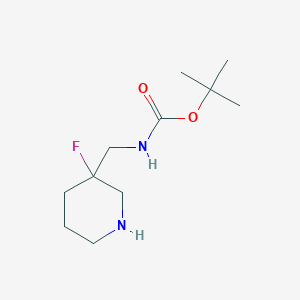![molecular formula C11H13ClF3NO B1459164 5-[3-(三氟甲基)苯基]吡咯烷-3-醇盐酸盐 CAS No. 1423025-16-4](/img/structure/B1459164.png)
5-[3-(三氟甲基)苯基]吡咯烷-3-醇盐酸盐
描述
“5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS number 1423025-16-4 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular weight of “5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” is 267.68 . The InChI code is 1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H .Physical And Chemical Properties Analysis
The physical form of “5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” is a powder . It has a melting point of 188-190°C .科学研究应用
合成和化学转化
一项研究报告了 Sigma-1 受体调节剂 E1R 的氟化衍生物的合成,利用臭氧化和催化氢化工艺将 N-Boc 保护的 3-亚甲基-4-苯基-5-(三氟甲基)吡咯烷-2-酮转化为用于氟化 E1R 结构衍生物合成的关键中间体 (Kuznecovs 等,2020)。这突出了该化合物在开发新的药理学剂中的用途。
衍生物的生物学评估
另一项研究重点是微波辅助合成新型双(三氟甲基)苯基-三唑-吡啶杂化类似物。这些化合物通过点击化学方法有效合成,并针对各种人类细菌病原体和真菌菌株评估了它们的抗菌活性,显示出作为抗菌剂的潜力 (Jha & Ramarao,2017)。
抗癌潜力
对由 6-苯基-4-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-3-胺制备的烷基酰胺官能化三氟甲基取代的吡唑并[3,4-b]吡啶衍生物的研究揭示了对各种癌细胞系的生物活性。化合物显示出作为抗癌剂的潜力,表明三氟甲基在增强生物活性中的重要性 (Chavva 等,2013)。
机理研究和结构表征
研究了 5-氨基-1-(2,6-二氯-4-(三氟甲基)苯基)-1H-吡唑-3-腈与不饱和羰基化合物反应的机理,提供了对这种相互作用的结构和机理方面的见解。这项研究有助于理解涉及三氟甲基取代化合物的反应途径 (Liu 等,2013)。
抗癌活性和机制
研究了一种新型三氟甲基 2-膦代吡咯类似物的抗癌活性,证明了其通过细胞周期在 G1 期停滞和凋亡来抑制人类癌细胞迁移和生长的能力。这项研究强调了三氟甲基功能化化合物在癌症治疗中的治疗潜力 (Olszewska 等,2020)。
安全和危害
The safety information available indicates that “5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
The future directions for “5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” and similar compounds are promising. The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
生化分析
Biochemical Properties
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. Additionally, 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride can bind to proteins, affecting their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of signaling molecules, leading to changes in cellular responses. Additionally, 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride can modulate gene expression by interacting with transcription factors or other regulatory proteins. These effects on cellular processes are essential for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to changes in their activity or function. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding how the compound exerts its effects .
Dosage Effects in Animal Models
The effects of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or altered metabolic activity. Understanding the dosage effects of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is crucial for determining its therapeutic potential and safety in animal models .
Metabolic Pathways
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, it may be metabolized by specific enzymes, leading to the formation of different metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is essential for evaluating its potential effects on cellular metabolism .
Transport and Distribution
The transport and distribution of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride within cells and tissues are important factors that influence its activity and function. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can affect its activity and function. Understanding the transport and distribution of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is crucial for evaluating its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins. Understanding the subcellular localization of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is essential for evaluating its potential effects on cellular function .
属性
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSONPSIMFZXZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC(=CC=C2)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)
![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate](/img/structure/B1459084.png)
![methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1459085.png)
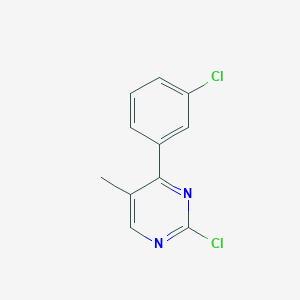
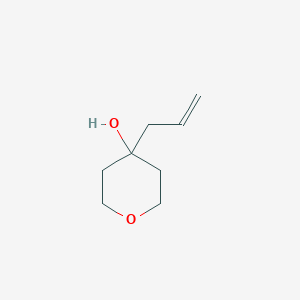
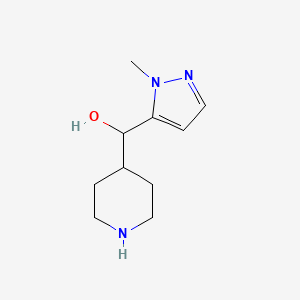
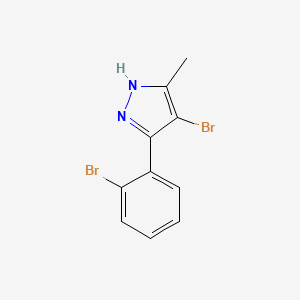
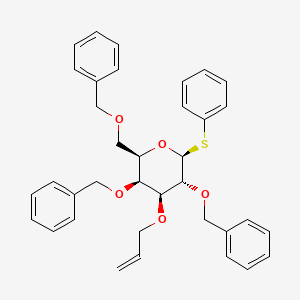
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)
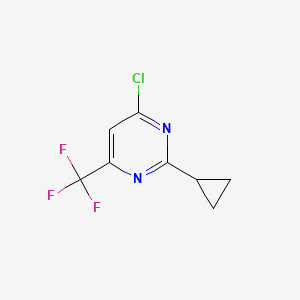

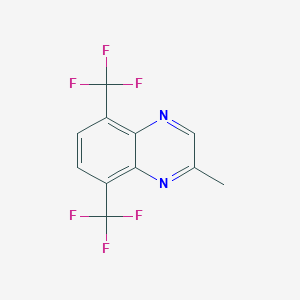
![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate](/img/structure/B1459102.png)
